molecular formula C24H20BrFN2OS B2705904 N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-fluorophenyl)acetamide CAS No. 1023519-51-8

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2705904
CAS No.: 1023519-51-8
M. Wt: 483.4
InChI Key: LZWQJRLAMIZHPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-fluorophenyl)acetamide features a hybrid structure combining an indole core, substituted phenyl groups, and a sulfanyl-ethyl-acetamide chain. Its key structural elements include:

  • Sulfanyl (thioether) linkage: Contributes to metabolic stability and flexibility.
  • 4-Fluorophenyl acetamide: Introduces polarity and hydrogen-bonding capacity.

Properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrFN2OS/c25-18-9-7-17(8-10-18)23-24(20-3-1-2-4-21(20)28-23)30-14-13-27-22(29)15-16-5-11-19(26)12-6-16/h1-12,28H,13-15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWQJRLAMIZHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-fluorophenyl)acetamide is a complex organic compound featuring a unique combination of functional groups that may confer significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an indole moiety, a bromophenyl group, and an acetamide functionality. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC21H19BrN2OS
Molecular Weight441.34 g/mol
LogP4.5005
Polar Surface Area42.92 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2

Anticancer Properties

Research indicates that compounds containing indole structures often exhibit anticancer activity. Specifically, this compound has shown promise in inhibiting various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxic effects on different cancer cell lines, the compound demonstrated an IC50 value of approximately 1.98 µg/mL against A-431 (human epidermoid carcinoma) cells, indicating significant potency compared to standard chemotherapy agents like doxorubicin .

The mechanism through which this compound exerts its biological effects likely involves modulation of signaling pathways associated with apoptosis and cell proliferation. The indole moiety is known to interact with G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling .

Antimicrobial Activity

Preliminary investigations have suggested that the compound may possess antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 46.9 to 93.7 μg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

ModificationEffect on Activity
Presence of BromineEnhances cytotoxicity
Indole MoietyCritical for anticancer activity
Acetamide GroupInfluences solubility and bioavailability

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-fluorophenyl)acetamide may exhibit antimicrobial properties. Studies on structurally similar compounds have shown efficacy against various bacterial strains, including:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 μg/mL
Staphylococcus epidermidis0.22 - 0.25 μg/mL

These findings suggest potential for this compound in treating infections caused by resistant bacterial strains.

Antitumor Activity

The compound's structure suggests possible antitumor activity, particularly against specific cancer cell lines. Notable findings include:

Cell LineIC50 (μM)Notes
HT29 (Colon Cancer)< 1.98Significant growth inhibition observed
Jurkat T Cells< 1.61Enhanced by electron-donating groups

The presence of the bromophenyl and fluorophenyl groups may enhance the compound's lipophilicity, facilitating better interaction with cellular membranes and biological targets.

Antimicrobial Evaluation

A study evaluated the antimicrobial effectiveness of derivatives similar to this compound against biofilm formation. Results indicated that certain structural features significantly enhanced antibacterial activity, suggesting that modifications to the indole and phenyl moieties can optimize efficacy.

Cytotoxicity Assays

Another investigation focused on the cytotoxic effects of related compounds on various cancer cell lines, including Jurkat T cells and HT29 cells. The study highlighted that electron-donating groups substantially increased cytotoxicity, implying that the functional groups present in this compound could similarly enhance its antitumor properties.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Molecular Formula Key Features Potential Advantages Limitations Reference
Target Compound C₂₃H₁₉BrFN₂OS Indole, 4-bromophenyl, sulfanyl-ethyl, 4-fluorophenyl acetamide Balanced hydrophobicity/polarity Synthetic complexity N/A
N-(4-Fluorobenzyl)-... () C₂₄H₂₆FN₃O₂S Piperidinyl-oxoethyl, sulfanyl Improved solubility Reduced aromatic interactions
N-(4-Bromophenyl)-... () C₁₇H₂₁BrN₄OS Triazole, cyclohexyl-methyl HIV-1 RT inhibition Steric hindrance
2-(4-Bromophenyl)-... () C₁₄H₁₀BrF₂NO Difluorophenyl, acetamide High crystallinity Lack of indole/sulfanyl

Research Implications

  • Substituent Effects : Bromophenyl and fluorophenyl groups enhance target binding via hydrophobic/electrostatic interactions, while sulfanyl linkages improve metabolic stability .
  • Heterocyclic Cores : Indole derivatives may excel in CNS targeting, whereas triazole/oxazole analogs could favor enzyme inhibition .
  • Synthetic Accessibility : Compounds with fewer heterocycles (e.g., ) are easier to synthesize but may lack specificity.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

  • Answer : The compound contains a 4-bromophenyl-indole core linked via a sulfanyl-ethyl bridge to a 4-fluorophenylacetamide group. The bromine and fluorine substituents enhance lipophilicity and electronic effects, impacting solubility and reactivity. Conformational analysis via X-ray crystallography (e.g., torsion angles between the indole and acetamide groups) reveals intramolecular hydrogen bonding (N–H⋯O) and π-π stacking interactions, critical for stability and molecular packing .

Q. What synthetic routes are commonly used to prepare this compound, and how can purity be optimized?

  • Answer : A typical synthesis involves coupling 4-bromophenylacetic acid with a substituted aniline (e.g., 3,4-difluoroaniline) using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane. Triethylamine is added to neutralize HCl byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in methylene chloride yields >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques validate the compound’s structure and detect impurities?

  • Answer :

  • 1H/13C NMR : Confirm the presence of indole NH (~12 ppm), acetamide NH (~8 ppm), and aromatic protons (6.5–7.8 ppm). Fluorine and bromine isotopes split signals.
  • FTIR : Amide C=O stretch (~1650 cm⁻¹) and S–C bond (~680 cm⁻¹).
  • Mass Spectrometry (HRMS) : Exact mass (e.g., [M+H]+ calculated for C23H18BrFN2OS: 493.02) confirms molecular integrity .

Advanced Research Questions

Q. How does the compound’s conformational flexibility affect its biological activity, and what computational methods can model this?

  • Answer : Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) reveal that the sulfanyl-ethyl linker allows rotational freedom, enabling interactions with hydrophobic enzyme pockets. Density functional theory (DFT) calculations (B3LYP/6-31G*) predict low-energy conformers, validated against X-ray torsion angles (e.g., C–S–C–C dihedral angles ~81°). Such flexibility may explain variable binding affinities in enzyme assays .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

  • Answer : Discrepancies in IC50 values (e.g., enzyme vs. cell-based assays) may arise from solubility differences or metabolite interference. Use orthogonal assays:

  • In vitro enzyme inhibition : Measure activity against purified targets (e.g., kinases) using fluorescence polarization.
  • Cell viability assays : Combine with solubility enhancers (e.g., DMSO ≤0.1%) and confirm target engagement via Western blotting .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Answer : Systematic modifications:

  • Bromine replacement : Substitute with Cl or CF3 to alter steric/electronic effects.
  • Linker variation : Replace sulfanyl with sulfonyl or methylene to modulate rigidity.
  • Fluorophenyl substitution : Test para/meta-F or add electron-withdrawing groups.
    SAR data (tabular example):
ModificationIC50 (μM)LogPSolubility (μg/mL)
Parent compound0.453.212.5
4-CF3-phenyl0.123.88.2
Sulfonyl linker1.102.922.1

Data from enzyme inhibition and logP (shake-flask method) .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Answer : Matrix effects (e.g., plasma protein binding) reduce LC-MS/MS sensitivity. Use isotope-labeled internal standards (e.g., deuterated analog) and solid-phase extraction (C18 cartridges). Validate with spike-recovery tests (85–115% recovery in plasma) and stability studies (4°C, 24h; -80°C, 1 month) .

Methodological Notes

  • Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation, R-factor <0.05) confirms absolute configuration and hydrogen-bonding networks .
  • In silico Modeling : Dock the compound into homology models of target proteins (e.g., AutoDock Vina) using PDB templates (e.g., 4XTL for kinases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.